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Compound of Interest

Compound Name: Bis(2-ethylhexyl) azelate

Cat. No.: B044395

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Bis(2-
ethylhexyl) azelate (CAS No. 103-24-2), a widely used plasticizer and emollient. The following
sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, along with generalized experimental protocols for these analytical techniques.

Data Presentation

The spectroscopic data for Bis(2-ethylhexyl) azelate is summarized in the tables below,
offering a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
H NMR (Proton NMR) Data
The *H NMR spectrum of Bis(2-ethylhexyl) azelate provides information about the hydrogen

atoms in the molecule. The chemical shifts (d) are reported in parts per million (ppm) relative to
a standard reference.
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Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
~4.00 d 4H -O-CH2-CH-
~2.28 t 4H -CO-CH2-CHa-
-CO-CH2-CHz2- and -
~1.61 m 6H
CH(CH2CH2)-
-(CH2)4-CHs and -
~1.30 m 16H
CH2-CH(CHz2)2-
~0.89 t 12H -CHz2-CHs

13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum reveals the different carbon environments within the Bis(2-ethylhexyl)
azelate molecule.

Chemical Shift (ppm) Assignment
~173.8 C=0

~67.2 -O-CHz2-

~41.1 -CH(CH2CH?3)-
~34.4 -CO-CHa2-

~30.6 -CH2-CH(CH2CHz)-
~29.0 -CO-CHa2-CHz- and -(CH2)s-
~25.1 -CO-CH2CH2-CH-2-
~23.8 -CH(CH2CH2)-
~14.1 -CHz-CHs (butyl)
~11.1 -CH(CH2CHs)-
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Infrared (IR) Spectroscopy

The IR spectrum of Bis(2-ethylhexyl) azelate shows characteristic absorption bands

corresponding to the functional groups present in the molecule.

Wavenumber (cm—?) Intensity Assignment
~2960 Strong C-H stretch (alkane)
~2930 Strong C-H stretch (alkane)
~2860 Strong C-H stretch (alkane)
~1735 Strong C=0 stretch (ester)
~1460 Medium C-H bend (alkane)
~1380 Medium C-H bend (alkane)
~1170 Strong C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry of Bis(2-ethylhexyl) azelate provides information about its molecular

weight and fragmentation pattern. The data presented here is for electron ionization (El).

mlz Relative Intensity (%) Assignment

412 <5 [M]* (Molecular lon)
301 ~12 [M - CeH1s0]*

283 ~15 [M - CsH170]*

171 100 [CoH1503]*

112 ~48 [CsHi6]*

70 ~31 [CsH1o]*

57 ~42 [CaHo]*

© 2025 BenchChem. All rights reserved.

3/8

Tech Support


https://www.benchchem.com/product/b044395?utm_src=pdf-body
https://www.benchchem.com/product/b044395?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques
mentioned above. Specific parameters may vary depending on the instrumentation and
experimental goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o

Accurately weigh approximately 10-20 mg of Bis(2-ethylhexyl) azelate.

[¢]

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-
d, CDCIs) in a clean, dry vial.

[¢]

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid
height is around 4-5 cm.

[¢]

Cap the NMR tube securely.

o Data Acquisition:

[e]

Insert the NMR tube into the spectrometer's spinner turbine.

o

Lock the spectrometer on the deuterium signal of the solvent.

[¢]

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

[¢]

Tune and match the probe for the desired nucleus (*H or 13C).

[e]

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation
delay).

[e]

Acquire the free induction decay (FID).
» Data Processing:

o Apply a Fourier transform to the FID to obtain the NMR spectrum.
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[e]

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

o

Reference the spectrum using the residual solvent peak or an internal standard (e.g.,
TMS).

o

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

[¢]

Identify the chemical shifts of the peaks in both *H and 13C NMR spectra.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy

e Background Spectrum:

o Ensure the ATR crystal is clean. If necessary, wipe it with a soft cloth dampened with a
suitable solvent (e.g., isopropanol) and allow it to dry completely.

o Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the
sample spectrum to remove any interference from the instrument and the surrounding
atmosphere.

e Sample Analysis:

o Place a small drop of liquid Bis(2-ethylhexyl) azelate directly onto the center of the ATR
crystal.

o Acquire the sample spectrum.
o Clean the ATR crystal thoroughly with a suitable solvent after the measurement.
» Data Processing:

o The software will automatically subtract the background spectrum from the sample
spectrum.

o Identify the wavenumbers of the major absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b044395?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Sample Preparation:

o Prepare a dilute solution of Bis(2-ethylhexyl) azelate in a volatile organic solvent (e.qg.,
ethyl acetate, hexane). The concentration should be within the linear range of the
instrument.

e GC Method:

o

Injector: Set the injector temperature to a value that ensures rapid volatilization of the
sample without thermal degradation (e.g., 250 °C).

o Column: Use a suitable capillary column (e.g., a non-polar or semi-polar column like a DB-
5ms).

o Oven Program: Implement a temperature program to separate the components of the
sample. A typical program might start at a lower temperature, hold for a few minutes, and
then ramp up to a higher temperature.

o Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.
e MS Method:
o lonization: Use Electron lonization (El) at a standard energy of 70 eV.

o Mass Analyzer: Scan a mass range appropriate for the analyte and its expected fragments
(e.g., m/z 40-500).

o Detector: The detector will record the abundance of the ions at each m/z value.
o Data Analysis:

o Identify the peak corresponding to Bis(2-ethylhexyl) azelate in the total ion
chromatogram (TIC).

o Analyze the mass spectrum of this peak to identify the molecular ion and major fragment
ions.

o Compare the obtained mass spectrum with a library database for confirmation.
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Mandatory Visualization

The following diagrams illustrate the logical workflow of the spectroscopic analysis.
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Caption: General workflow for the spectroscopic analysis of Bis(2-ethylhexyl) azelate.

¢ To cite this document: BenchChem. [Spectroscopic Profile of Bis(2-ethylhexyl) azelate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b044395#bis-2-ethylhexyl-azelate-spectroscopic-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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